molecular formula C6H7ClN2O B12286791 Hydroxylamine,O-[(2-chloro-3-pyridinyl)methyl]-

Hydroxylamine,O-[(2-chloro-3-pyridinyl)methyl]-

Cat. No.: B12286791
M. Wt: 158.58 g/mol
InChI Key: ZFLGVLLUOQGCJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxylamine, O-[(2-chloro-3-pyridinyl)methyl]- is a chemical compound with a molecular weight of 158.58 g/mol. It is a versatile building block used in various advanced research and synthesis projects . This compound is characterized by the presence of a hydroxylamine group attached to a pyridine ring substituted with a chlorine atom.

Preparation Methods

The synthesis of Hydroxylamine, O-[(2-chloro-3-pyridinyl)methyl]- involves several steps. One common method includes the reaction of 2-chloro-3-pyridinecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an aqueous medium at room temperature, leading to the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Hydroxylamine, O-[(2-chloro-3-pyridinyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Hydroxylamine, O-[(2-chloro-3-pyridinyl)methyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Hydroxylamine, O-[(2-chloro-3-pyridinyl)methyl]- involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. The pathways involved in its action include the modification of enzyme activity and the disruption of metabolic processes .

Comparison with Similar Compounds

Hydroxylamine, O-[(2-chloro-3-pyridinyl)methyl]- can be compared with other similar compounds such as:

    Imidacloprid: A neonicotinoid insecticide with a similar pyridine structure but different functional groups.

    Hydroxylamine derivatives: Compounds with variations in the substituents on the hydroxylamine group or the pyridine ring.

The uniqueness of Hydroxylamine, O-[(2-chloro-3-pyridinyl)methyl]- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .

Biological Activity

Hydroxylamine, O-[(2-chloro-3-pyridinyl)methyl]- is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

Hydroxylamine, O-[(2-chloro-3-pyridinyl)methyl]- possesses the molecular formula C7H8ClN2OC_7H_8ClN_2O. The compound features a hydroxylamine functional group attached to a chlorinated pyridine ring, which contributes to its reactivity and biological properties. The unique substitution pattern on the pyridine ring influences its interactions with biological targets.

1. Antimicrobial Properties

Research indicates that hydroxylamine, O-[(2-chloro-3-pyridinyl)methyl]- exhibits antimicrobial activity. It has been shown to generate reactive oxygen species (ROS), leading to oxidative stress in microbial cells, which can inhibit growth or induce cell death. This property positions it as a candidate for further investigation in the development of antimicrobial agents.

2. Antitumor Activity

The compound has demonstrated potential antitumor effects in various studies. Its mechanism may involve interference with cellular signaling pathways, which are critical for tumor cell proliferation and survival. Notably, hydroxylamine derivatives have been linked to enhanced antiproliferative activity against specific cancer cell lines.

The proposed mechanism of action for hydroxylamine, O-[(2-chloro-3-pyridinyl)methyl]- involves:

  • Generation of Reactive Oxygen Species (ROS): This leads to oxidative stress in target cells.
  • Modification of Cellular Signaling Pathways: Interactions with various biological targets can alter signaling cascades, potentially leading to apoptosis in cancer cells.

Synthesis Methods

Multiple synthesis methods have been developed for hydroxylamine derivatives. One common approach involves the reaction of chlorinated pyridine derivatives with hydroxylamine hydrochloride in the presence of a base such as potassium hydroxide. This method allows for the introduction of diverse substituents that can enhance biological activity.

Case Study 1: Antimicrobial Efficacy

In vitro studies have evaluated the efficacy of hydroxylamine against various bacterial strains. For example, MIC values were determined against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition at concentrations ranging from 4.69 µM to 22.9 µM for different strains .

Bacterial StrainMIC Value (µM)
B. subtilis4.69
S. aureus5.64
E. coli8.33

Case Study 2: Antitumor Activity

In a recent study evaluating the antiproliferative effects of hydroxylamine derivatives on cancer cell lines (HCT116 and HeLa), it was found that certain compounds reduced cell viability by over 50% at concentrations as low as 10 µM . This highlights the potential for developing hydroxylamine-based therapies targeting specific cancers.

Properties

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

O-[(2-chloropyridin-3-yl)methyl]hydroxylamine

InChI

InChI=1S/C6H7ClN2O/c7-6-5(4-10-8)2-1-3-9-6/h1-3H,4,8H2

InChI Key

ZFLGVLLUOQGCJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)CON

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.